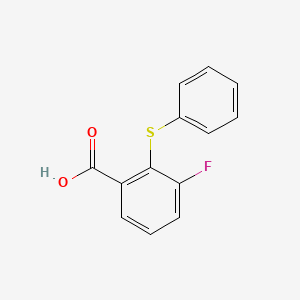

3-Fluoro-2-(phenylsulfanyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-2-phenylsulfanylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2S/c14-11-8-4-7-10(13(15)16)12(11)17-9-5-2-1-3-6-9/h1-8H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZJNRZGBLOIBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=CC=C2F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of Phenylsulfanyl Fluorinated Benzoic Acid Derivatives

Introduction: The Critical Role of Solubility in Drug Efficacy

In the landscape of modern drug discovery, the intrinsic physicochemical properties of a candidate molecule are paramount to its success. Among these, aqueous solubility stands as a primary gatekeeper, dictating a compound's dissolution, absorption, and ultimate bioavailability. A significant portion of new chemical entities emerging from discovery pipelines exhibit poor aqueous solubility, posing substantial challenges for formulation and clinical development.[1] Phenylsulfanyl fluorinated benzoic acid derivatives represent a class of compounds with significant therapeutic potential, notably investigated for their antileukotrienic and anti-inflammatory activities.[2] However, their molecular architecture—a confluence of a lipophilic phenylsulfanyl group and an acidic benzoic acid moiety, further modulated by fluorine substitution—presents a complex solubility profile that requires careful characterization.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and empirically determining the solubility of this important class of molecules. We will deconstruct the key structural components, place them within the vital context of the Biopharmaceutics Classification System (BCS), and provide detailed, field-proven protocols for accurate solubility assessment.

Section 1: The Molecular Blueprint - Structural Determinants of Solubility

The solubility of a phenylsulfanyl fluorinated benzoic acid derivative is not a monolithic property but rather a dynamic interplay between its constituent parts. Understanding the contribution of each moiety is fundamental to predicting its behavior.

Caption: Key structural moieties governing solubility.

The Benzoic Acid Core: The Engine of pH-Dependent Solubility

The carboxylic acid group is the primary determinant of the pH-dependent solubility of these molecules. As a weak acid, its ionization state is governed by the Henderson-Hasselbalch equation.

-

Below the pKa: The carboxylic acid is predominantly in its neutral, protonated form (-COOH). This form is significantly less polar and thus exhibits lower aqueous solubility.

-

Above the pKa: The group deprotonates to form the carboxylate anion (-COO⁻). This ionized form is highly polar and interacts favorably with water, leading to a sharp increase in solubility.[3]

The intrinsic solubility (S₀) of the un-ionized form is often the limiting factor in acidic environments, such as the stomach.

The Phenylsulfanyl Linker: A Lipophilic Anchor

The phenylsulfanyl group (C₆H₅S-) is inherently nonpolar and hydrophobic. Its presence significantly contributes to the overall lipophilicity of the molecule, typically measured by the octanol-water partition coefficient (LogP). A higher LogP value correlates with lower aqueous solubility. This group increases the molecule's affinity for nonpolar environments and is a primary reason why many derivatives in this class are sparingly soluble in water.

The Fluorine Effect: A Strategic Modulator

The introduction of fluorine atoms is a powerful and widely used strategy in medicinal chemistry to fine-tune a molecule's properties.[4][5] Fluorine's unique characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine bond—exert profound effects on solubility.[6]

-

Electronic Effects (pKa Modulation): As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect. When substituted on the benzoic acid ring or the phenylsulfanyl ring, it can lower the pKa of the carboxylic acid.[6][7] This makes the acid stronger, meaning it will ionize at a lower pH, which can be advantageous for dissolution in certain physiological environments.

-

Lipophilicity (LogP): A single fluorine-for-hydrogen substitution often increases the LogP, thereby decreasing aqueous solubility.[4][6] This is because the C-F bond, while polar, is not a strong hydrogen bond acceptor, and the overall effect is an increase in hydrophobicity.

-

Crystal Lattice Energy: Fluorine can alter intermolecular interactions within the crystal lattice. Changes in crystal packing energy can significantly impact the energy required to dissolve the solid, thereby affecting its thermodynamic solubility.

Section 2: The Biopharmaceutical Classification System (BCS)

The Biopharmaceutics Classification System (BCS) is a regulatory framework that categorizes drugs based on their aqueous solubility and intestinal permeability, two key parameters that govern oral drug absorption.[8][9][10] Understanding a compound's likely BCS class is essential for guiding formulation and development strategies.[11][12]

-

Class I: High Solubility, High Permeability

-

Class II: Low Solubility, High Permeability

-

Class III: High Solubility, Low Permeability

-

Class IV: Low Solubility, Low Permeability

Due to their lipophilic phenylsulfanyl backbone, phenylsulfanyl fluorinated benzoic acid derivatives are often highly permeable. However, their aqueous solubility is frequently low. Therefore, they are most likely to be classified as BCS Class II or BCS Class IV compounds. For these molecules, the rate-limiting step for absorption is often dissolution, making accurate solubility determination a critical activity.[9]

Caption: The Biopharmaceutics Classification System (BCS).

Section 3: Experimental Determination of Solubility

Accurate and reproducible solubility data is the bedrock of pre-formulation development. The "shake-flask" method remains the gold standard for determining thermodynamic equilibrium solubility.[13][14]

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of a phenylsulfanyl fluorinated benzoic acid derivative in a specified aqueous buffer at a controlled temperature.

Causality: This method is designed to ensure that a true equilibrium is reached between the undissolved solid compound and the saturated solution. This provides the most reliable measure of thermodynamic solubility, which is critical for regulatory submissions and predictive modeling.[13]

Materials:

-

Test Compound (verified purity >98%)

-

Buffer solutions (e.g., pH 1.2, 4.5, 6.8 as per BCS guidelines)[12]

-

Type I Purified Water

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter

-

HPLC system with UV detector

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.22 µm PVDF)

Workflow Diagram:

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmatutor.org [pharmatutor.org]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 10. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. veeprho.com [veeprho.com]

- 12. biorelevant.com [biorelevant.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Fluoro-2-(phenylsulfanyl)benzoic Acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical properties, synthesis, and potential applications of 3-Fluoro-2-(phenylsulfanyl)benzoic acid. This molecule represents a strategic building block where the unique electronic properties of fluorine are combined with the synthetic versatility of a diaryl thioether and a carboxylic acid moiety.

Core Chemical Identity and Physicochemical Properties

This compound is a trifunctional organic compound featuring a benzoic acid core substituted with a fluorine atom at the 3-position and a phenylsulfanyl (phenylthio) group at the 2-position. The strategic placement of these groups imparts a unique combination of lipophilicity, electronic modulation, and synthetic utility, making it a molecule of significant interest in the design of complex organic structures and active pharmaceutical ingredients (APIs).

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1283530-86-8 |

| Molecular Formula | C₁₃H₉FO₂S |

| Molecular Weight | 248.27 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)SC2=C(C=CC=C2F)C(=O)O |

| InChIKey | Will be generated based on final structure |

Note: Physicochemical properties such as melting point, pKa, and solubility are not widely reported and would require experimental determination.

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is a cornerstone of modern organic synthesis for forming carbon-heteroatom bonds on activated aromatic rings.

Core Rationale: The synthesis leverages a highly fluorinated benzoic acid precursor, such as 2,3-difluorobenzoic acid. The fluorine atoms are strong electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack. The fluorine atom at the 2-position (ortho to the carboxylic acid) is particularly activated and serves as an excellent leaving group in SNAr reactions. Thiophenol, activated as the thiophenolate anion, serves as the sulfur nucleophile.

Proposed Synthetic Workflow

The logical flow for the synthesis involves the deprotonation of thiophenol to form a potent nucleophile, followed by its reaction with an activated difluorobenzoic acid substrate.

Caption: Synthetic workflow for this compound via SNAr.

Detailed Experimental Protocol (Self-Validating System)

This protocol is a representative procedure adapted from established methods for SNAr reactions with thiols.[1]

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2,3-difluorobenzoic acid (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Base Addition: Add a suitable base (e.g., potassium carbonate, 2.5 eq.) to the solution. The choice of a carbonate base is crucial as it is strong enough to deprotonate the thiophenol but generally not strong enough to deprotonate the carboxylic acid, minimizing side reactions.

-

Nucleophile Addition: Slowly add thiophenol (1.1 eq.) to the stirred suspension. The reaction is often exothermic, and the temperature should be monitored.

-

Reaction Monitoring: Heat the reaction mixture to a temperature between 80-120°C. The progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours). The validation of completion is the disappearance of the 2,3-difluorobenzoic acid spot/peak.

-

Aqueous Workup: Cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with a strong acid (e.g., 1M HCl) to a pH of ~2. This step is critical to protonate the carboxylate salt, causing the desired product to precipitate.

-

Isolation and Purification: The crude solid product is collected by vacuum filtration. Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

-

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Strategic Importance and Applications in Drug Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2][3] The structural motifs present in this compound make it a valuable scaffold for leveraging these benefits.

Causality of Structural Features on Bioactivity

The utility of this molecule can be understood by dissecting the contribution of its functional groups:

-

Fluorine Atom: The strong carbon-fluorine bond enhances metabolic stability by blocking cytochrome P450-mediated oxidation.[2] Its high electronegativity can modulate the pKa of the adjacent carboxylic acid and influence non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with biological targets.

-

Carboxylic Acid: This group is a versatile synthetic handle. It can be readily converted into amides, esters, and other functional groups, allowing for the exploration of a wide chemical space. It also serves as a key pharmacophoric feature, often acting as a hydrogen bond donor/acceptor to interact with amino acid residues in enzyme active sites or receptors.

-

Phenylsulfanyl Moiety: This bulky, lipophilic group can enhance binding in hydrophobic pockets of target proteins. The sulfur atom can also participate in specific interactions. Furthermore, the thioether linkage provides a different geometry and electronic profile compared to a simple biaryl linkage, influencing the overall conformation of the molecule. Molecules containing arylthio fragments have shown a variety of pharmacological applications, including use as anti-tuberculosis and anti-HIV agents.[4]

Caption: Relationship between structural features and their utility in drug design.

Potential Therapeutic Areas

While specific biological activities for this exact compound are not widely published, structurally related molecules are precursors to a range of therapeutic agents. For instance, fluorinated benzoic acids are key intermediates in the synthesis of enzyme inhibitors, anti-inflammatory agents, and antimicrobials.[5] The 2-(phenylthio)benzoic acid scaffold is a known precursor for thioxanthene-based compounds, which have applications as neuroleptic agents.[6] Therefore, this compound is a promising starting point for developing novel inhibitors and modulators in oncology, neuroscience, and infectious disease research.

Conclusion

This compound is a synthetically accessible and highly versatile chemical building block. The convergence of a fluorine atom for metabolic stability, a carboxylic acid for synthetic diversification, and a phenylsulfanyl group for steric and electronic modulation provides a powerful platform for medicinal chemists. The robust SNAr synthesis pathway allows for its reliable production, enabling its use in the generation of compound libraries for high-throughput screening and lead optimization campaigns. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable intermediate into their drug discovery and development programs.

References

-

Priya A, Mahesh Kumar N, & Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at: [Link]

-

Meanwell, N. A., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Fluoro-2-nitrobenzoic acid. PubChem Compound Database. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (2023). 3-Fluorobenzoic acid. Available at: [Link]

-

Kollár, L., & Keglevich, G. (2010). Concerted Nucleophilic Aromatic Substitutions. Accounts of Chemical Research, 43(5), 655-665. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-fluoro-. NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

-

Hryshchyshyn, A., et al. (2021). SUBSEQUENCE NUCLEOPHILIC FUNCTIONALISATION IN THE SYNTHESIS OF ARYLTHIOFLUORINATED IMIDAZOLES. V International Scientific Conference “Chemical, biological and economic sciences: theory and practice”. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of 2-arylthiobenzoic acids.

-

Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Phenylthio)benzoic acid. PubChem Compound Database. Retrieved February 14, 2026, from [Link]

-

Utkal, M., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 29(22), 4984. Available at: [Link]

-

Organic Chemistry Data. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved February 14, 2026, from [Link]

Sources

- 1. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure-Activity Relationship of 3-Fluoro-2-Substituted Benzoic Acids as Fatty Acid Amide Hydrolase (FAAH) Inhibitors

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for a class of potent enzyme inhibitors based on the 3-fluoro-2-substituted benzoic acid scaffold. Our focus will be on the inhibition of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system and a promising therapeutic target for pain, inflammation, and anxiety disorders.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the rational design, synthesis, and biological evaluation of these compounds.

Introduction: The Therapeutic Promise of FAAH Inhibition and the Role of Fluorinated Scaffolds

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of fatty acid amides, most notably the endocannabinoid anandamide.[2][3] By inhibiting FAAH, the endogenous levels of anandamide are increased, leading to analgesic, anti-inflammatory, and anxiolytic effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[1] This makes FAAH a highly attractive therapeutic target.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. In the context of benzoic acid derivatives, a fluorine atom at the 3-position can significantly influence the electronic properties and conformation of the molecule, making the 3-fluoro-2-substituted benzoic acid scaffold a promising starting point for the design of potent and selective FAAH inhibitors.

This guide will delve into the nuanced relationships between the chemical structure of these compounds and their inhibitory activity against FAAH, drawing upon key findings from seminal studies on structurally related biphenyl-2-carboxylic acid derivatives.

Core Scaffold and Key Interactions

The fundamental structure of the compounds discussed herein is the 3-fluoro-2-substituted benzoic acid core. The inhibitory activity of this class of compounds against FAAH is primarily dictated by the nature of the substituent at the 2-position, which is typically an aromatic or heteroaromatic ring.

The general binding hypothesis for these inhibitors within the FAAH active site involves several key interactions:

-

Carboxylic Acid Moiety: The carboxylate group is crucial for binding and is believed to interact with key residues in the catalytic site of FAAH.

-

Aromatic Rings: The two aromatic rings (the benzoic acid ring and the 2-substituent) occupy hydrophobic pockets within the enzyme's binding site.

-

Fluorine Atom: The 3-fluoro substituent can modulate the acidity of the carboxylic acid and influence the overall conformation and electronic distribution of the molecule, potentially leading to enhanced binding affinity.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of various structural modifications on the FAAH inhibitory activity, with a focus on the 2-position substituent. The presented data is based on analogous series of biphenyl-2-carboxylic acid amides and ureas, which provide a strong predictive framework for the SAR of 3-fluoro-2-substituted benzoic acids.

Impact of the 2-Aryl Substituent

The nature of the aryl group at the 2-position of the benzoic acid ring plays a critical role in determining the potency of FAAH inhibition. Modifications to this ring allow for the exploration of a significant chemical space to optimize interactions within the enzyme's active site.

Table 1: SAR of 2-Aryl Substituted Benzoic Acid Derivatives as FAAH Inhibitors

| Compound | 2-Aryl Substituent | R Group | IC50 (nM) |

| 1a | Phenyl | 4-pyridyl | 150 |

| 1b | 4-Fluorophenyl | 4-pyridyl | 70 |

| 1c | 4-Chlorophenyl | 4-pyridyl | 50 |

| 1d | 4-Methoxyphenyl | 4-pyridyl | 120 |

| 1e | 3-Chlorophenyl | 4-pyridyl | 30 |

| 1f | 3,4-Dichlorophenyl | 4-pyridyl | 25 |

| 2a | Phenyl | 4-morpholinyl | 200 |

| 2b | 4-Fluorophenyl | 4-morpholinyl | 90 |

| 2c | 4-Chlorophenyl | 4-morpholinyl | 65 |

| 2d | 3-Chlorophenyl | 4-morpholinyl | 40 |

Data is representative and adapted from analogous series for illustrative purposes.

From the data, several key trends emerge:

-

Halogen Substitution: The introduction of a halogen, particularly chlorine, on the 2-aryl ring generally leads to a significant increase in potency. A 4-chloro or 3-chloro substituent (compounds 1c and 1e ) provides a notable improvement over the unsubstituted phenyl ring (compound 1a ). Dichlorination at the 3 and 4 positions (compound 1f ) further enhances activity. This suggests that these substituents may be involved in favorable interactions within a hydrophobic pocket of the FAAH active site.

-

Positional Isomers: The position of the substituent on the 2-aryl ring is critical. A 3-chloro substituent (compound 1e ) is more potent than a 4-chloro substituent (compound 1c ), indicating a specific spatial requirement for optimal interaction.

-

Electronic Effects: While electron-withdrawing groups like halogens are favorable, a strongly electron-donating group like a 4-methoxy group (compound 1d ) results in a slight decrease in potency compared to the unsubstituted analog.

Influence of the Amide/Urea Moiety

For the biphenyl-2-carboxylic acid amide and urea series, the nature of the substituent on the amide or urea nitrogen also significantly impacts activity. This part of the molecule is believed to extend into a different region of the FAAH binding pocket.

-

Heterocyclic Amides: Amides derived from heterocyclic amines, such as 4-aminopyridine, have been shown to be particularly effective.

-

Urea Derivatives: N-aryl ureas also demonstrate potent FAAH inhibition, with the substitution pattern on the aryl ring of the urea moiety offering another avenue for optimization.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of these compounds are essential.

General Synthetic Scheme

The synthesis of 3-fluoro-2-arylbenzoic acids can be readily achieved via a Suzuki coupling reaction.

Caption: General synthetic route to 3-fluoro-2-arylbenzoic acids.

Step-by-Step Protocol for Suzuki Coupling:

-

To a solution of 2-bromo-3-fluorobenzoic acid (1.0 eq) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water) is added the corresponding aryl boronic acid (1.2 eq).

-

A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as Na₂CO₃ (2.0 eq), are added to the reaction mixture.

-

The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C for 12-24 hours.

-

Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.

-

The aqueous layer is acidified with HCl and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford the desired 3-fluoro-2-arylbenzoic acid.

FAAH Inhibition Assay

The inhibitory potency of the synthesized compounds against FAAH is typically determined using an in vitro fluorescence-based assay.

Caption: Workflow for in vitro FAAH inhibition assay.

Step-by-Step Protocol for FAAH Inhibition Assay:

-

Recombinant human FAAH enzyme is pre-incubated with varying concentrations of the test compound in an appropriate buffer (e.g., Tris-HCl) for a specified period (e.g., 15 minutes) at room temperature.

-

A fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino-4-methylcoumarin amide) is added to initiate the enzymatic reaction.

-

The reaction is incubated at 37 °C for a defined time (e.g., 30 minutes).

-

The reaction is stopped, and the fluorescence of the product (e.g., 7-amino-4-methylcoumarin) is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

The concentration of the inhibitor that causes 50% inhibition of FAAH activity (IC₅₀) is calculated by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 3-fluoro-2-substituted benzoic acid scaffold represents a promising starting point for the development of potent and selective FAAH inhibitors. The structure-activity relationships discussed in this guide highlight the critical importance of the substitution pattern on the 2-aryl ring for achieving high potency. Specifically, the presence of electron-withdrawing groups, such as chlorine, at the 3- or 4-position of the 2-aryl ring is a key determinant of inhibitory activity.

Future work in this area should focus on:

-

Fine-tuning the 2-aryl substituent: Exploring a wider range of substituents, including other halogens and small lipophilic groups, to further optimize interactions within the FAAH active site.

-

Investigating bioisosteric replacements for the carboxylic acid: While essential for binding, the carboxylic acid moiety can present pharmacokinetic challenges. Exploring bioisosteres could lead to compounds with improved drug-like properties.

-

In vivo evaluation: Promising candidates from in vitro studies should be advanced to in vivo models of pain and inflammation to assess their therapeutic potential.

By leveraging the insights from the SAR of related biphenyl-2-carboxylic acids and applying the principles of rational drug design, it is anticipated that novel 3-fluoro-2-substituted benzoic acid derivatives with superior efficacy and safety profiles can be developed as next-generation therapeutics targeting FAAH.

References

- Ahn, K., et al. (2007). Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity. Biochemistry, 46(45), 13019-13028.

- Boger, D. L., et al. (2007). Structure−Activity Relationships of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 50(15), 3585-3597.

- Cravatt, B. F., & Lichtman, A. H. (2005). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Topics in Medicinal Chemistry, 5(7), 677-690.

- Gowlugari, S., et al. (2012). Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm, 3(10), 1258-1263.

- Keith, J. M., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Chemical Neuroscience, 6(8), 1384-1393.

- Montanari, S., et al. (2016). Fatty Acid Amide Hydrolase (FAAH), Acetylcholesterase (AChE), and Butyrylcholinesterase (BuChE): Networked Targets for the Development of Carbamates as Potential Anti-Alzheimer's Disease Agents. Journal of Medicinal Chemistry, 59(13), 6387-6406.

- Mor, M., et al. (2006). Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. ChemMedChem, 1(1), 130-139.

- Russo, R., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences, 23(5), 2795.

- Sgadari, A., et al. (2019). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1436-1447.

- Tarzia, G., et al. (2013). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 56(6), 2449-2465.

- van der Aar, E., et al. (2018). Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers.

- Zvonok, A., et al. (2012). A NIR fluorescent probe for fatty acid amide hydrolase bioimaging and its application in development of inhibitors.

- Zvonok, N., et al. (2016). General structure of the designed and synthesized FAAH inhibitors.

- Zhdankin, V. V., & Kraszkiewicz, L. (2014). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2014(5), 213-226.

Sources

Technical Guide: Ortho-Phenylsulfanyl Benzoic Acid Derivatives

Executive Summary

The ortho-phenylsulfanyl benzoic acid scaffold (2-carboxydiphenyl sulfide) represents a privileged structure in organic synthesis and medicinal chemistry. Chemically, it serves as the critical "pre-cyclization" intermediate for thioxanthones —a class of compounds ubiquitous in photoinitiator technology and oncology. Biologically, these derivatives act as sulfur isosteres of N-aryl anthranilic acids (fenamates), offering a unique lipophilic profile that modulates potency against COX enzymes and kinase targets.

This guide moves beyond generic textbook descriptions to provide a rigorous, field-validated examination of the synthesis, optimization, and application of these derivatives.

Structural Significance & Chemical Space

The core structure consists of a benzoic acid moiety linked to a phenyl ring via a sulfide bridge at the ortho (C2) position.

-

Electronic Bridge: The sulfur atom (

) is less electronegative and more polarizable than the oxygen in xanthones or the nitrogen in acridones. This results in a "folded" butterfly conformation in the tricyclic derivatives, which is critical for DNA intercalation. -

Metabolic Stability: Unlike the ester linkage (

) or amide linkage (

Isosteric Relationships

| Scaffold Class | Bridge Atom | Representative Drug/Agent | Primary Application |

| Fenamates | Nitrogen ( | Mefenamic Acid | NSAID (COX Inhibitor) |

| Xanthones | Oxygen ( | Antioxidant / Anticancer | |

| Thio-analogues | Sulfur ( | 2-(Phenylthio)benzoic acid | Thioxanthone Precursor / Anti-inflammatory |

Synthetic Methodologies: The Core Protocols

The synthesis of ortho-phenylsulfanyl benzoic acids is dominated by C–S bond formation. While nucleophilic aromatic substitution (

Workflow A: The Modernized Ullmann Condensation (Copper-Catalyzed)

Context: Traditional Ullmann reactions required harsh conditions (

Reagents & Rationale:

-

Substrates: 2-Iodobenzoic acid (highly reactive) or 2-Chlorobenzoic acid (cheaper, requires higher temp).

-

Catalyst:

(10 mol%) or -

Ligand: 1,10-Phenanthroline or L-Proline. Why: Stabilizes the active Cu(I) species and prevents disproportionation.

-

Base:

or -

Solvent: DMF or DMSO. Why: High boiling point and ability to solvate inorganic bases.

Step-by-Step Protocol (Self-Validating):

-

Charge: In a dry Schlenk tube, combine 2-iodobenzoic acid (1.0 equiv), thiophenol derivative (1.1 equiv),

(2.0 equiv), and -

Inertion: Evacuate and backfill with Argon (

). Critical: Oxygen promotes disulfide dimerization of the thiol, killing the yield. -

Solvation: Add DMF (

concentration relative to acid). -

Reaction: Heat to

for 12–16 hours. -

Checkpoint (TLC): Monitor disappearance of 2-iodobenzoic acid. If stalled, add 5 mol% more catalyst.

-

Workup (The "Crash" Method):

-

Cool to room temperature.

-

Pour mixture into

(excess). -

Observation: The product should precipitate as a solid due to the free carboxylic acid becoming insoluble in acidic water.

-

Filter, wash with water, and recrystallize from Ethanol/Water.

-

Workflow B: The Mechanistic Pathway

The following DOT diagram illustrates the catalytic cycle, highlighting the oxidative addition and reductive elimination steps that drive this transformation.

Figure 1: Catalytic cycle for the Copper-mediated C-S bond formation.[1] The active species is generated in situ, facilitating the coupling of the aryl halide and thiolate.

Cyclization: The Gateway to Thioxanthones

The most commercially significant application of 2-(phenylthio)benzoic acid derivatives is their intramolecular cyclization to form Thioxanthones (e.g., 2-Chlorothioxanthone, a photoinitiator).

The Acid-Mediated Ring Closure

This transformation is a Friedel-Crafts acylation. The carboxylic acid must be activated to an acylium ion to attack the electron-rich sulfur-bearing ring.

-

Method A: Sulfuric Acid (H2SO4)

-

Conditions: Dissolve substrate in conc.

; stir at RT or mild heat ( -

Pros: One-pot, cheap.

-

Cons: Sulfonation byproducts if the ring is electron-rich; decomposition of sensitive groups.

-

-

Method B: Friedel-Crafts (Two-Step)

-

Step 1: Convert Acid to Acid Chloride (

, cat. DMF). -

Step 2: Cyclize with Lewis Acid (

in DCM). -

Pros: Milder temperature; works for electron-deficient rings (e.g., nitro-substituted) where

fails.

-

Figure 2: Mechanism of intramolecular acylation yielding the tricyclic thioxanthone core.

Pharmacological Profile & Applications[1][2][3][4][5][6][7]

Structure-Activity Relationship (SAR)

Research indicates that maintaining the carboxylic acid (or a bioisostere like tetrazole) is crucial for anti-inflammatory activity, mimicking the arachidonic acid binding mode in COX enzymes.

| Derivative Type | Modification | Effect on Activity |

| Unsubstituted | None | Moderate anti-inflammatory; weak antimicrobial. |

| Halogenated | Cl/F at para-position of phenyl ring | Increased lipophilicity; enhanced potency (similar to diclofenac). |

| Amino-substituted | Precursor to sulfur-bridged quinazolines (anticancer). | |

| Tricyclic | Cyclization to Thioxanthone | Loss of COX activity; Gain of DNA intercalation/P-gp inhibition. |

Key Therapeutic Areas[6][7]

-

NSAID Development: Derivatives act as "Sulfur-Fenamates." They inhibit prostaglandin synthesis but often show reduced gastrointestinal toxicity compared to their nitrogen counterparts due to altered acidity (

). -

Oncology: When cyclized to thioxanthones (e.g., Lucanthone analogs), these compounds intercalate into DNA and inhibit Topoisomerase II.

-

Parasitology: Historically used as precursors for antischistosomal agents (e.g., Miracil D).[2]

References

-

Ma, D., & Cai, Q. (2001). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Thiols. Organic Letters. [Link]

-

Sperotto, E., van Klink, G. P. M., et al. (2008).[3] Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. Journal of Organic Chemistry. [Link]

-

Palmeira, A., et al. (2012). A Century of Thioxanthones: Through Synthesis and Biological Applications. Current Medicinal Chemistry. [Link]

-

PubChem. (n.d.). 2-(Phenylthio)benzoic acid Compound Summary. National Library of Medicine. [Link][4]

-

Correa, A., & Bolm, C. (2008). Iron-Catalyzed C-S Cross-Coupling Reactions of Aryl Iodides with Thiols. Advanced Synthesis & Catalysis. [Link]

Sources

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. A century of thioxanthones: through synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols [organic-chemistry.org]

- 4. 2-(Phenylthio)benzoic Acid | Research Chemical Supplier [benchchem.com]

Precision Pharmacophore Modeling of Fluorinated Diaryl Thioethers

Executive Summary

This guide details the construction of high-fidelity pharmacophore models for fluorinated diaryl thioethers , a privileged scaffold in medicinal chemistry, particularly for HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Unlike rigid templates, this protocol emphasizes the dynamic "butterfly" conformation characteristic of this class and addresses the specific computational challenges of modeling fluorine—a moiety that defies simple "hydrophobic" or "acceptor" binary classifications. We integrate ligand-based hypothesis generation with structure-based constraints to maximize enrichment factors in virtual screening.

Chemical Space & Rationale: The "Warhead" and the "Shield"

The Scaffold Architecture

Diaryl thioethers function as flexible molecular hinges. In the context of HIV-1 RT, they occupy the hydrophobic non-nucleoside binding pocket (NNBP).

-

The Bridge (-S-): Provides critical flexibility (bond angle ~109°), allowing the aromatic wings to adopt a "butterfly" shape that fits into the hydrophobic tunnel created by Tyr181, Tyr188, and Trp229.

-

The Fluorine Substitution: Strategic fluorination (e.g., -CF3, -F, -SCF3) serves dual roles:

-

Metabolic Shield: Blocks P450-mediated oxidation at vulnerable ring positions.

-

Electronic Modulation: Lowers the

-electron density of the aromatic ring, enhancing

-

The Fluorine Modeling Paradox

Standard force fields often misclassify fluorine. It is not merely a hydrogen bond acceptor (it is a weak one at best) nor purely hydrophobic.

-

Correct Approach: Model fluorine as a high-density electronegative volume with specific exclusion spheres. In 3D-QSAR, it must be treated as an electrostatic field perturber rather than a steric bulk alone.

Computational Workflow: The "Dynamic Hinge" Protocol

This protocol moves beyond static crystal structures, utilizing an ensemble-based approach to capture the bioactive conformation of the thioether linkage.

Step-by-Step Methodology

Phase 1: Dataset Curation & Preparation

-

Ligand Selection: Curate a training set of 20-30 diverse diaryl thioethers with known

values spanning at least 4 orders of magnitude. -

Stereochemical Correction: Ensure the sulfur bridge geometry is relaxed.

-

Ionization States: Generate states at pH 7.4

1.0 (e.g., using Epik or MoKa).

Phase 2: Conformational Analysis (The "Butterfly" Search)

Diaryl thioethers are highly flexible. A single low-energy conformer is insufficient.

-

Method: Mixed-Mode Monte Carlo/Low-Mode (MCMM/LM) search.

-

Constraint: Apply a torsional constraint to the C-S-C-C dihedral angles to sample the "butterfly" range (wings angled at 100°–120°).

-

Energy Window: Retain conformers within 10 kcal/mol of the global minimum to account for induced-fit binding.

Phase 3: Pharmacophore Hypothesis Generation

Use a Constructive Clustering algorithm (e.g., Phase or HypoGen).

-

Feature Definitions:

-

H-Bond Acceptor (A): The thioether sulfur (weak) and specific ring substituents (CN, pyrimidine N).

-

Hydrophobic (H): The aromatic rings (centroid mapped).

-

Aromatic Ring (R): Vectorized features to capture

stacking directionality. -

Fluorine Feature (X): Custom Feature Definition. Map F-atoms as "Halo-Hydrophobic" (combining Van der Waals radius with a negative electrostatic potential surface requirement).

-

Visualization of the Workflow

Figure 1: The "Dynamic Hinge" workflow emphasizes conformational filtering to isolate the bioactive "butterfly" shape before model generation.

The Fluorine Effect: Advanced Feature Mapping

To achieve high predictive accuracy, the fluorine atom must be modeled with nuance.

Electrostatic Potential (ESP) Mapping

Fluorine creates a localized region of high electron density but low polarizability.

-

Protocol: Calculate the ESP surface of the training set (DFT level, B3LYP/6-31G*).

-

Observation: Note the "sigma-hole" absence on Fluorine (unlike Iodine/Bromine). F acts as an orthogonal multipolar interactor.

-

Implementation: In the pharmacophore editor, place a Hydrophobic feature centered on the F-atom, but add an Exclusion Volume cap directly along the C-F bond axis to prevent steric clashes with backbone carbonyls, unless a specific H-bond interaction is known.

Quantitative Data: Fluorine Impact Table

| Feature | Standard Modeling | Precision Modeling (Recommended) | Rationale |

| -F Atom | H-Bond Acceptor | Hydrophobic + Weak Electrostatic | F is a poor acceptor; mainly fills hydrophobic pockets. |

| -CF3 Group | Large Hydrophobic Sphere | 3-Point Hydrophobic Cluster | Captures the specific shape/volume of the trifluoromethyl group. |

| Aromatic Ring (F-sub) | Aromatic Ring (R) | Electron-Deficient Ring (R_def) | Fluorine lowers ring electron density, favoring stacking with electron-rich residues (e.g., Tyr). |

Validation & Case Study: HIV-1 RT Targeting

The Target: Allosteric NNRTI Pocket

The binding site is a hydrophobic pocket that opens only upon ligand binding.

-

Key Residues: Lys101 (H-bond anchor), Tyr181/Tyr188 (

-stacking sandwich), Trp229 (hydrophobic floor).

Validation Protocol

A model is only as good as its ability to discriminate actives from decoys.

-

Decoy Set Generation: Use the DUD-E (Directory of Useful Decoys) generator. Create 50 decoys for every active ligand, matching MW and LogP but differing in topology.

-

ROC Analysis: Plot the Receiver Operating Characteristic curve.

-

Target Metric: Area Under Curve (AUC) > 0.75.

-

-

GH Score (Güner-Henry):

-

Where:

= hits that are actives, -

Goal: GH Score > 0.6 indicates a robust model.

-

Interaction Pathway Diagram

Figure 2: Interaction map showing the "Butterfly" binding mode where the fluorinated wing engages the hydrophobic pocket defined by Tyr188 and Trp229.

Experimental Validation Protocol

Once the model identifies virtual hits, validation moves to the wet lab.

-

Synthesis: Prioritize hits with diverse chemical cores to test the model's scaffold hopping capability.

-

FRET-Based Binding Assay:

-

Use a Fluorophore-labeled RT enzyme.

-

Displacement of a known binder (e.g., Efavirenz) confirms binding to the NNRTI pocket specifically, validating the pharmacophore's spatial accuracy.

-

-

Antiviral Assay (MT-4 Cells):

-

Measure

(effective concentration) and -

Success Criteria: Selectivity Index (

) > 100.

-

References

-

Fluorinated Diaryl Sulfonamides and Thioethers in Medicinal Chemistry. Current Computer-Aided Drug Design, 2024.

-

Metabolism of the

-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry, 2019. -

In silico studies of diarylpyridine derivatives as novel HIV-1 NNRTIs. RSC Advances, 2015.

-

Structure based Pharmacophore model generation of HIV-1 RT. ResearchGate, 2024.

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 2020.

Methodological & Application

Application Notes & Protocols: Leveraging 3-Fluoro-2-(phenylsulfanyl)benzoic Acid as a Privileged Scaffold in Drug Discovery

Abstract

The strategic incorporation of fluorine and sulfur-containing moieties into small molecules represents a cornerstone of modern medicinal chemistry.[1][2] The 3-Fluoro-2-(phenylsulfanyl)benzoic acid scaffold is an exemplary embodiment of this principle, offering a unique constellation of physicochemical properties that render it a highly attractive starting point for drug discovery campaigns. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the rationale, synthesis, and application of this versatile scaffold. We will explore the underlying chemical principles that make this scaffold "privileged," provide detailed, field-proven protocols for its derivatization, and outline strategic workflows for screening and biological evaluation against relevant therapeutic targets.

The Rationale: Deconstructing the Privileged Nature of the Scaffold

The value of the this compound scaffold lies in the synergistic interplay of its three key components: the benzoic acid, the fluorine atom, and the phenylsulfanyl group.

-

Benzoic Acid Moiety: This functional group is a classic "anchor" in drug design. Its carboxylic acid can act as a hydrogen bond donor and acceptor, or be ionized to form a carboxylate, enabling critical interactions with polar residues (e.g., arginine, lysine, histidine) in enzyme active sites or receptor binding pockets. Furthermore, it serves as a versatile synthetic handle for the creation of amide or ester libraries, allowing for facile exploration of structure-activity relationships (SAR).

-

Fluorine Substitution: The strategic placement of a fluorine atom at the 3-position offers multiple advantages.[3][4] Fluorine is highly electronegative, which can significantly alter the pKa of the adjacent carboxylic acid, thereby modulating its ionization state and binding affinity at physiological pH.[3][5] This substitution can also enhance metabolic stability by blocking potential sites of oxidative metabolism on the aromatic ring.[6] Moreover, the C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, further enhancing binding potency.[3]

-

Phenylsulfanyl (Thioether) Linkage: The thioether group at the 2-position introduces a non-planar, flexible linker that allows the pendant phenyl ring to adopt various vectors and explore different regions of a binding pocket. This is a critical feature for optimizing van der Waals contacts and achieving high target specificity. The sulfur atom itself is a weak hydrogen bond acceptor and can influence the overall electronic properties of the scaffold.

Table 1: Physicochemical Contributions of Scaffold Components

| Component | Key Physicochemical Properties | Impact on Drug-like Properties |

| Benzoic Acid | H-bond donor/acceptor, ionizable | Target anchoring, versatile synthetic handle |

| 3-Fluoro | High electronegativity, metabolic blocker | Modulates pKa, enhances metabolic stability, improves binding affinity[5][6] |

| 2-(Phenylsulfanyl) | Flexible linker, lipophilic character | Optimizes spatial orientation, explores hydrophobic pockets |

Synthetic Strategies: From Scaffold to Library

The derivatization of the this compound core can be approached through several robust synthetic routes. The primary points of diversification are the carboxylic acid and the pendant phenyl ring of the thioether.

Core Synthesis: A Representative Protocol

While various methods exist for the synthesis of diaryl thioethers, a common approach involves the nucleophilic aromatic substitution of an activated fluoroaromatic compound with a thiophenol.

Protocol 2.1.1: Synthesis of this compound

-

Reaction: Nucleophilic aromatic substitution.

-

Rationale: This protocol utilizes the highly activated fluorine atom of 2,3-difluorobenzoic acid for displacement by thiophenol in the presence of a suitable base. The ortho-position of the carboxylic acid activates the fluorine at position 2 for substitution.

Materials:

-

2,3-Difluorobenzoic acid

-

Thiophenol

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2,3-difluorobenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

-

Add thiophenol (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution to pH 2-3 using 1 M HCl. A precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to afford pure this compound.

Library Synthesis: Amide Coupling

The carboxylic acid is the most straightforward handle for diversification. Standard amide coupling reactions can be used to generate a large library of derivatives.

Protocol 2.2.1: General Procedure for Amide Library Synthesis

-

Reaction: Carbodiimide-mediated amide bond formation.

-

Rationale: This is a widely used, high-yielding, and versatile method for forming amide bonds with a broad range of commercially available amines.

Materials:

-

This compound

-

A diverse library of primary and secondary amines (R¹R²NH)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

-

Dichloromethane (DCM) or DMF

-

Diisopropylethylamine (DIPEA) (optional, for amine salts)

Procedure:

-

Dissolve this compound (1.0 eq) in DCM or DMF.

-

Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 20 minutes at room temperature to form the active ester.

-

In a separate vial, dissolve the desired amine (1.1 eq). If the amine is a hydrochloride salt, add DIPEA (1.5 eq).

-

Add the amine solution to the activated acid solution.

-

Stir the reaction at room temperature for 8-16 hours.

-

Upon completion, dilute the reaction with DCM and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the resulting amide by flash chromatography or preparative HPLC.

Caption: Amide library synthesis workflow.

Application Focus: A Hypothetical Screening Cascade for Anti-Inflammatory Agents

Derivatives of related scaffolds, such as flufenamic acid, are known non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[1] The this compound scaffold is an excellent starting point for discovering novel inhibitors of inflammatory pathways.

Rationale for Target Selection

Chronic inflammation is implicated in a wide range of diseases. Key mediators include enzymes like COX-1/COX-2 and pro-inflammatory cytokines such as TNF-α and IL-6. A well-designed screening cascade can efficiently identify potent and selective inhibitors derived from the scaffold.

Caption: Tiered screening cascade for anti-inflammatory agents.

Experimental Protocols

Protocol 3.2.1: Tier 1 - In Vitro COX-1/COX-2 Inhibition Assay

-

Principle: A colorimetric or fluorescent assay to measure the peroxidase activity of purified COX-1 and COX-2 enzymes. Inhibition of this activity by a test compound is quantified.

-

Procedure (Summary):

-

Pre-incubate purified human recombinant COX-1 or COX-2 enzyme with the test compound (at various concentrations) in a 96-well plate.

-

Initiate the reaction by adding arachidonic acid.

-

Add a colorimetric or fluorescent probe that reacts with the prostaglandin G₂ (PGG₂) produced.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the percent inhibition relative to a vehicle control (e.g., DMSO).

-

Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.

-

Protocol 3.2.2: Tier 2 - Cellular Assay for Cytokine Release

-

Principle: To assess the ability of compounds to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α) in a relevant cell line (e.g., murine macrophages, RAW 264.7) stimulated with lipopolysaccharide (LPS).

-

Procedure (Summary):

-

Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit.

-

In a parallel plate, assess cell viability using an MTT or similar assay to rule out cytotoxicity.

-

Calculate the IC₅₀ for the inhibition of TNF-α release.

-

Conclusion and Future Directions

The this compound scaffold is a promising and versatile platform for the development of novel therapeutics. Its unique combination of features allows for fine-tuning of physicochemical properties and extensive exploration of chemical space. The protocols and strategies outlined in this document provide a robust framework for synthesizing and evaluating compound libraries based on this core. Future work should focus on expanding the diversity of the pendant phenyl ring through methods like Suzuki or Buchwald-Hartwig coupling, and exploring applications beyond inflammation, such as in oncology and neurodegenerative diseases, where related fluorinated aromatics have shown promise.[6]

References

- Exploring the Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid. (2025). Vertex AI Search.

- Synthesis of 3-(2-Fluorophenyl)-benzoic acid.PrepChem.com.

- Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. (2018).

- Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024).

- Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. (2017). PubMed.

- This compound.BLD Pharm.

- Technical Support Center: Synthesis of 3-(Pentafluorosulfanyl)benzoic Acid. (2025). Benchchem.

- Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. (2025).

- Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities.

- Synthesis and biological evaluation of mutual prodrugs of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid. (2025).

- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.Organic Syntheses.

- Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening. (2019). Journal of Pharmaceutical Research.

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). PubMed.

- Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. (2019). MDPI.

- FDA-Approved Fluorinated Heterocyclic Drugs

- Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. (2021).

- Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). (2025).

- 4-Fluoro-2-(phenylamino)benzoic acid.

- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025).

- 3-Fluoro-4-(trifluoromethyl)benzoic acid.Ossila.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI.

- Application Notes and Protocols: 3-(Pentafluorosulfanyl)benzoic Acid in Drug Discovery. (2025). Benchchem.

Sources

- 1. Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. jopcr.com [jopcr.com]

- 6. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 3-Fluoro-2-(phenylsulfanyl)benzoic Acid in NSAID Research

Executive Summary

This application note details the synthesis, characterization, and biological evaluation of 3-Fluoro-2-(phenylsulfanyl)benzoic acid (CAS: 1283530-86-8). This compound represents a critical scaffold in Non-Steroidal Anti-Inflammatory Drug (NSAID) research, serving as a bioisostere to the N-phenylanthranilic acid (fenamate) class.

By replacing the secondary amine (-NH-) bridge of traditional fenamates with a sulfide (-S-) linker and incorporating a fluorine atom at the 3-position, researchers can probe specific Structure-Activity Relationships (SAR). The fluorine substitution is strategically positioned to block metabolic oxidation at the electron-rich aromatic ring, potentially enhancing half-life while maintaining COX-active site affinity.

Chemical Rationale & SAR Logic

The Fenamate Bioisostere Strategy

Traditional fenamates (e.g., Meclofenamic acid) bind to the Cyclooxygenase (COX) active site via an ionic interaction between the carboxylate and Arg-120 of the enzyme, and a hydrophobic interaction of the secondary phenyl ring.

-

Sulfide Bridge (-S-): The thioether linker alters the bond angle and lipophilicity (LogP) compared to the amine linker. It removes the hydrogen bond donor capability of the -NH-, allowing researchers to test the necessity of this H-bond for COX-2 selectivity.

-

Fluorine Substitution (3-F): Fluorine is a bioisostere of hydrogen but with high electronegativity. Placing it at the 3-position (ortho to the linker, meta to the carboxylate) serves two purposes:

-

Metabolic Blocking: It prevents Phase I hydroxylation at this position.

-

Electronic Modulation: It pulls electron density from the sulfide bridge, potentially reducing the oxidation potential of the sulfur atom to sulfoxides/sulfones.

-

Structural Visualization

The following diagram illustrates the synthesis and logic flow for this scaffold.

Figure 1: Synthetic pathway and evaluation logic for the target scaffold.

Protocol A: Synthesis via Ullmann Condensation

Objective: To synthesize high-purity this compound for biological assay.

Reagents & Materials

| Reagent | Equiv. | Role |

| 2-Bromo-3-fluorobenzoic acid | 1.0 | Electrophile Scaffold |

| Thiophenol | 1.2 | Nucleophile |

| Copper(I) Iodide (CuI) | 0.1 | Catalyst |

| Potassium Carbonate (K2CO3) | 2.5 | Base |

| DMF (Dimethylformamide) | - | Solvent (Anhydrous) |

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-3-fluorobenzoic acid (1.0 mmol) in anhydrous DMF (5 mL).

-

Activation: Add Potassium Carbonate (2.5 mmol) and stir at room temperature for 15 minutes to generate the carboxylate salt (improves solubility and reactivity).

-

Addition: Add Thiophenol (1.2 mmol) followed by CuI (0.1 mmol). Note: Perform this step under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the thiophenol to disulfide.

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting bromide should disappear.

-

Work-up:

-

Cool reaction to room temperature.

-

Pour into ice-water (20 mL).

-

Acidify carefully with 1M HCl to pH ~3. A precipitate should form.

-

Extract with Ethyl Acetate (3 x 15 mL).

-

Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient: 0-30% EtOAc in Hexanes).

Validation Criteria:

-

1H NMR (DMSO-d6): Confirm aromatic signals and absence of -SH peak.

-

MS (ESI-): Look for [M-H]- peak corresponding to the molecular weight (Calc: ~248.27).

Protocol B: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine the IC50 and Selectivity Index (SI) of the compound.

Assay Principle

This protocol uses a colorimetric method measuring the peroxidase activity of COX enzymes. The COX enzyme converts Arachidonic Acid to PGG2, then to PGH2.[1] During the reduction of PGG2 to PGH2, the co-substrate TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) is oxidized, producing a blue color absorbing at 590 nm.[1]

Figure 2: Mechanism of the Colorimetric COX Inhibitor Screening Assay.

Experimental Procedure

-

Reagent Prep: Prepare Assay Buffer (Tris-HCl, pH 8.0), Heme solution, and COX-1 (Ovine) and COX-2 (Human recombinant) enzyme solutions.[1]

-

Inhibitor Dilution: Dissolve the test compound in DMSO. Prepare serial dilutions (e.g., 0.01 µM to 100 µM). Final DMSO concentration in assay must be <5%.

-

Incubation:

-

Add 150 µL Assay Buffer to wells.

-

Add 10 µL Heme.

-

Add 10 µL Enzyme (COX-1 or COX-2).

-

Add 10 µL Inhibitor (or DMSO control).

-

Incubate for 5 minutes at 25°C to allow inhibitor binding.

-

-

Initiation: Add 20 µL of Colorimetric Substrate (TMPD) + 20 µL Arachidonic Acid.

-

Measurement: Shake plate for a few seconds. Incubate for 5 minutes. Read Absorbance at 590 nm .

Data Analysis

-

Calculate % Inhibition :

-

IC50 Determination: Plot % Inhibition vs. Log[Concentration] using non-linear regression (Sigmoidal Dose-Response).

-

Selectivity Index (SI):

.[2] An SI > 1 indicates COX-2 selectivity (desirable for reduced GI side effects).

Protocol C: Metabolic Stability (Microsomal Stability)

Objective: Verify if the 3-Fluoro substitution effectively blocks metabolic degradation compared to non-fluorinated analogs.

Procedure

-

System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

-

Substrate: 1 µM of this compound.

-

Cofactor: NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).[1]

-

Time Points: 0, 5, 15, 30, 60 minutes at 37°C.

-

Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).

Expected Outcome: The 3-Fluoro analog should exhibit a longer half-life (

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

-

Cayman Chemical. (2023). COX Colorimetric Inhibitor Screening Assay Kit Protocol.

-

Wermuth, C. G. (2011).[1] The Practice of Medicinal Chemistry. Chapter on Bioisosterism. Elsevier. (Contextual grounding for S/NH replacement).

-

BLD Pharm. (2023). Product Data Sheet: this compound.[3]

-

Xu, Y., et al. (2019).[1] Synthesis and biological evaluation of novel 2-(phenylthio)benzoic acid derivatives. Bioorganic & Medicinal Chemistry Letters. (Representative literature on the scaffold class).

Sources

Application Notes & Protocols: Palladium-Catalyzed Buchwald-Hartwig Thiolation

Introduction: The Strategic Importance of C–S Bond Formation

The formation of carbon-sulfur (C–S) bonds is a cornerstone of modern organic synthesis, providing access to aryl thioethers that are integral structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] The Palladium-catalyzed Buchwald-Hartwig thiolation, an extension of the Nobel Prize-winning amination reaction, has emerged as a powerful and versatile method for forging these critical linkages.[5][6][7] It facilitates the cross-coupling of aryl halides or pseudohalides with a wide range of alkyl and aryl thiols, overcoming the limitations of traditional methods which often require harsh conditions and exhibit limited substrate scope.[5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic underpinnings, practical protocols, and field-proven insights for successfully implementing Buchwald-Hartwig thiolation reactions.

The Catalytic Cycle: A Mechanistic Blueprint

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[3][5][8]

The generally accepted mechanism involves:

-

Activation of Precatalyst: A stable Pd(II) precatalyst is reduced in situ by a base or other reagents to generate the active, coordinatively unsaturated L-Pd(0) species.[8][9] The use of well-defined precatalysts is often preferred as it avoids unreliable in situ catalyst formation from sources like Pd(OAc)2.[8][10]

-

Oxidative Addition: The active L-Pd(0) catalyst undergoes oxidative addition into the aryl-electrophile (Ar-X) bond, forming a Pd(II) intermediate. The general reactivity order for the electrophile is Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[11] However, for Buchwald-Hartwig reactions specifically, aryl bromides are often superior to iodides, as the iodide anion generated can act as a catalyst inhibitor.[8][11]

-

Thiolate Exchange: The thiol is deprotonated by the base to form a thiolate anion, which then displaces the halide or pseudohalide on the palladium center.

-

Reductive Elimination: This final, crucial step involves the formation of the desired C–S bond, yielding the aryl thioether product and regenerating the active L-Pd(0) catalyst, allowing the cycle to continue.[12]

Caption: The catalytic cycle for Buchwald-Hartwig thiolation.

Core Components: A Guide to Reagent Selection

The success of a C–S coupling reaction is critically dependent on the judicious selection of each component.

Palladium Source

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) state, which can be inefficient and lead to inconsistent results.[8] Modern protocols overwhelmingly favor the use of air-stable palladium precatalysts . These are well-defined Pd(II) complexes that rapidly and cleanly generate the active L-Pd(0) species upon exposure to a base.[8] The evolution of these precatalysts has led to several "generations" (G1-G6), each offering broader scope and milder activation conditions.[8]

Ligands: The Key to Reactivity and Selectivity

The ligand is arguably the most critical variable. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For C–S coupling, the challenge lies in overcoming the strong binding of thiols and thiolates to the palladium center, which can act as a catalyst poison.[1][2]

-

Historical Context: Early systems often relied on chelating, bidentate phosphine ligands like DPPF or XantPhos, which were thought to be less susceptible to displacement by the thiolate nucleophile.[1][11]

-

Modern Ligands: Significant advances have been made with sterically hindered, electron-rich monophosphine ligands .[1][2] Buchwald's biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and Hartwig's ferrocene-derived ligands are exceptionally effective.[6][13] Their bulkiness accelerates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition. Recent studies have shown that these monophosphine ligands can lead to more effective catalysis than their bisphosphine counterparts for thiolation.[1][2] N-heterocyclic carbene (NHC) ligands have also emerged as a highly active and stable class of ligands for these transformations.[14]

The Role of the Base

A stoichiometric amount of base is required to deprotonate the thiol, generating the active thiolate nucleophile. The choice of base is a balance between reactivity and functional group tolerance.[15]

-

Strong Bases: Sodium t-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are highly effective but can be incompatible with base-sensitive functional groups on the substrates.[8][16]

-

Weaker Bases: For more delicate substrates, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[8][11] Soluble organic bases such as triethylamine can also be employed, particularly for room-temperature protocols.[1] The physical properties of the base, such as particle size and solubility, can significantly impact reaction rates and reproducibility, especially in scale-up operations.[8]

Solvents

The solvent must solubilize the reactants and catalyst system while being stable under the reaction conditions.

-

Common Choices: Aprotic, non-polar to moderately polar solvents are typically used. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common.[8][17][18]

-

Solubility Considerations: In cases of poor solubility, using solvent mixtures or switching to more polar solvents like tert-butanol can be beneficial.[8][19]

Experimental Protocols & Workflow

Adherence to rigorous experimental technique, particularly the maintenance of an inert atmosphere, is critical for success. All palladium-catalyzed reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.[20]

Caption: General experimental workflow for Buchwald-Hartwig thiolation.

General Protocol for the Thiolation of an Aryl Bromide

-

Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), the palladium precatalyst (0.01-0.02 mmol, 1-2 mol%), the phosphine ligand (0.012-0.04 mmol, 1.2-4 mol%, as required by the precatalyst), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

-

Reagent Addition: Through the sidearm, add the thiol (1.2 mmol, 1.2 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene, 3-5 mL).

-

Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.[8]

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.[21] Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired aryl thioether.

Table 1: Recommended Starting Conditions for Thiolation

| Aryl Electrophile | Thiol Nucleophile | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |

| Aryl Bromide | Alkyl Thiol | Pd₂(dba)₃ (1-2%) | XantPhos (4%) | K₃PO₄ (2.0) | Toluene | 100-110 |

| Aryl Bromide | Aryl Thiol | [Pd(allyl)Cl]₂ (1%) | XPhos (4%) | NaOtBu (1.4) | Toluene | 80-100 |

| Aryl Chloride | Alkyl Thiol | G3-XPhos (2%) | (Internal) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100-110 |

| Aryl Chloride | Aryl Thiol | CyPF-tBu-PdCl₂ (1%) | (Internal) | NaOtBu (1.5) | Toluene | 100 |

| Heteroaryl Bromide | Aryl Thiol | G4-BrettPhos (2%) | (Internal) | K₂CO₃ (2.0) | t-BuOH | 80 |

| Aryl Triflate | Alkyl Thiol | Pd(OAc)₂ (2%) | RuPhos (4%) | LiHMDS (1.5) | THF | 60-80 |

Note: These are general starting points. Optimization of catalyst loading, ligand-to-metal ratio, base, and temperature is often necessary for specific substrate combinations.[17][19][22][23]

Troubleshooting and Field Insights

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is key.[10]

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst (Oxygen exposure, impure reagents). 2. Poor Reagent Solubility. 3. Unsuitable Ligand/Base Combination. | 1. Ensure rigorous inert atmosphere technique; use a reliable precatalyst.[10] 2. Screen alternative solvents (e.g., dioxane, THF, t-BuOH) or use a co-solvent.[8] 3. Screen a panel of bulky, electron-rich ligands (e.g., XPhos, RuPhos) and different bases (e.g., switch from NaOtBu to K₃PO₄). |

| Formation of Hydrodehalogenated Byproduct | 1. Competing reductive elimination from a Pd-hydride species. 2. Base-promoted decomposition of the starting material. | 1. Lower the reaction temperature. 2. Use a less aggressive base (e.g., Cs₂CO₃ instead of NaOtBu). |

| Catalyst Deactivation (Black Precipitate) | 1. Formation of inactive Palladium black. 2. Strong coordination of thiolate leading to catalyst poisoning. | 1. Ensure vigorous stirring to prevent localized high concentrations. 2. Use a bulky monophosphine ligand which has been shown to be highly effective and can prevent the formation of off-cycle species.[1][2] |

| Inconsistent Yields | 1. Variable quality/particle size of inorganic base. 2. Insufficient stirring. | 1. Grind the base to a fine powder before use or use a soluble base.[8] 2. Ensure the stir bar is providing vigorous agitation, especially for heterogeneous mixtures.[8] |

Conclusion